

Application Note and Protocol: Quantification of N-oleoyl Alanine in Plasma Samples

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Compound of Interest		
Compound Name:	N-oleoyl alanine	
Cat. No.:	B2784378	Get Quote

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This document provides a detailed methodology for the quantitative analysis of **N-oleoyl alanine** (OlAla) in plasma samples using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is designed to support pharmacokinetic studies and investigations into the physiological roles of N-acyl amino acids.

Introduction

N-oleoyl alanine is an endogenous N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Interest in OlAla has grown due to its potential therapeutic effects, including its role in reducing the rewarding effects of drugs of abuse and alleviating withdrawal symptoms in preclinical models[1][2][3]. Accurate quantification of endogenous and administered OlAla in biological matrices like plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. The following protocol is based on a validated method demonstrating high recovery and reliability for the analysis of OlAla in plasma[1][2][3].

Quantitative Data Summary

The performance of the described HPLC-MS/MS method is summarized below. These tables provide key parameters for the quantification of **N-oleoyl alanine**.



Table 1: Mass Spectrometry Parameters for **N-oleoyl Alanine** (OlAla) and Internal Standard (ISTD)[1]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Depolarizati on Potential (DP, V)	Collision Energy (CE, V)	Ionization Mode
N-oleoyl alanine (OIAla)	352	88	-170	-25	Negative
Arachidonoyl glycine-d8 (AraGly-d8) (ISTD)	368	74	-93	-25	Negative

Table 2: Method Validation Parameters[1]

Parameter	Value
Recovery	>90%
Assay Bias and Precision	Within ±20%
Limit of Quantitation (LOQ)	0.1 pmol
Linearity Range	0.1 - 50 pmol

Experimental Protocol

This protocol details the necessary reagents, sample preparation procedure, and instrumental analysis for the quantification of **N-oleoyl alanine** in plasma.

Materials and Reagents

- Solvents: HPLC grade acetone, acetonitrile, methanol, and chloroform.
- Acids: ACS grade formic acid and hydrochloric acid (HCl).



- Salts: Certified ammonium acetate and sodium chloride.
- Inhibitor: Phenylmethylsulfonyl fluoride (PMSF).
- Standards: N-oleoyl alanine and Arachidonoyl glycine-d8 (AraGly-d8) analytical reference standards.
- Water: Deionized water.

Sample Preparation: Liquid-Liquid Extraction

- Sample Collection: Collect whole blood samples and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Flash freeze the plasma supernatant in liquid nitrogen and store at -80°C until extraction[1].
- Extraction Solvent Preparation: Prepare a 2:1 chloroform:methanol solution containing 2 mM PMSF.
- Initial Extraction:
 - To a microcentrifuge tube, add the plasma sample.
 - Add 1,400 μL of the 2:1 chloroform:methanol extraction solvent, 50 μL of 1 N HCl, and 300 μL of 0.73% sodium chloride[1].
 - Add the internal standard, Arachidonoyl glycine-d8 (AraGly-d8), to all samples, calibrators, and controls.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 3,000 rpm for 10 minutes at 4°C[1].
- Organic Phase Collection:
 - Carefully transfer the lower organic layer to a new collection tube.
 - Re-extract the remaining aqueous layer twice more with 800 μL of chloroform each time.
 Vortex and centrifuge after each addition and pool the organic layers[1].



- Drying and Protein Precipitation:
 - Dry the combined organic layers under a stream of nitrogen at room temperature.
 - Perform protein precipitation by adding 100 μL of chloroform, vortexing, and then adding 1,000 μL of acetone[1].
 - Vortex the sample and centrifuge.
 - Transfer the supernatant to a fresh tube.
- Final Reconstitution:
 - Dry down the supernatant under nitrogen.
 - Reconstitute the dried extract in 50 μL of methanol for HPLC-MS/MS analysis[1].

HPLC-MS/MS Instrumental Analysis

- Liquid Chromatograph: Sciex ExionLC 2.0 or equivalent.
- Mass Spectrometer: Sciex 6500 QTRAP system with an IonDrive Turbo V source or equivalent.
- Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm)[1].
- Column Temperature: 40°C.
- Injection Volume: 4 μL[1].
- Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid[1].
- Mobile Phase B: Acetonitrile[1].
- Flow Rate: 1 mL/min[1].

Table 3: Chromatographic Gradient[1]

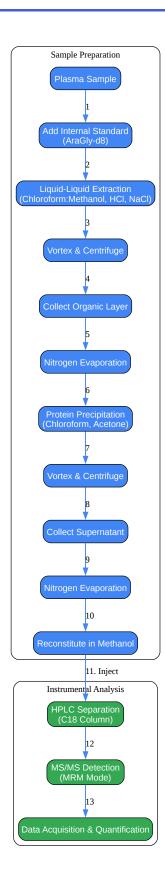


Time (min)	% Mobile Phase B
0.0	50
10.0	100
12.4	100
12.5	50
15.0	50

- Mass Spectrometry Detection:
 - Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
 - Use the mass transitions specified in Table 1.
 - The source temperature should be set to 700°C[1].

Visualizations Experimental Workflow





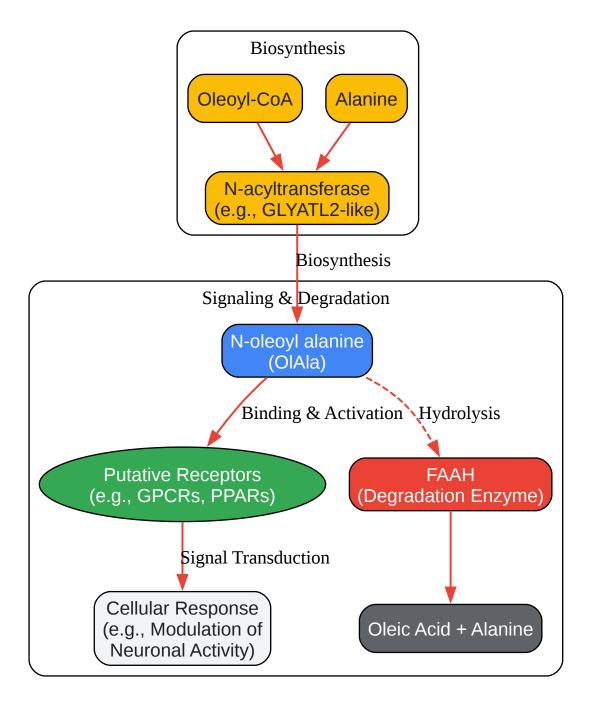
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Caption: Workflow for **N-oleoyl alanine** quantification in plasma.



Potential Signaling Context of N-acyl Amino Acids

N-oleoyl alanine is part of the broader family of N-acyl amino acids, which are recognized as signaling lipids. While the specific signaling pathway for OlAla is still under investigation, it is known to be structurally related to other bioactive lipids like N-oleoyl glycine (OlGly), which interacts with receptors such as PPARα and the cannabinoid receptor 1 (CB1)[4][5][6]. The degradation of these molecules is often mediated by enzymes like Fatty Acid Amide Hydrolase (FAAH)[2].





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Caption: Putative metabolic pathway for N-oleoyl alanine.

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